ethyl 4-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate
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Overview
Description
Ethyl 4-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a pyrroloquinoline core fused with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoline Core: The initial step involves the synthesis of the pyrroloquinoline core. This can be achieved through a cyclization reaction of an appropriate precursor, such as 2-aminobenzonitrile, with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzoate Ester: The benzoate ester group can be introduced through an esterification reaction. This involves reacting the pyrroloquinoline intermediate with ethyl 4-aminobenzoate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Final Functionalization:
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound’s biological activity can be explored for its potential use as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of ethyl 4-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Ethyl 4-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate can be compared with other quinoline derivatives, such as:
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: This compound has a similar quinoline core but differs in the functional groups attached, leading to different chemical and biological properties.
(1E)-8-Ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone: This compound shares the pyrroloquinoline core but has different substituents, affecting its reactivity and applications.
Properties
Molecular Formula |
C25H26N2O3 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
ethyl 4-[(6-ethyl-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino]benzoate |
InChI |
InChI=1S/C25H26N2O3/c1-6-16-12-19-15(3)14-25(4,5)27-22(19)20(13-16)21(23(27)28)26-18-10-8-17(9-11-18)24(29)30-7-2/h8-14H,6-7H2,1-5H3 |
InChI Key |
UEGNPTLRKXDNNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)C(=O)OCC)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
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